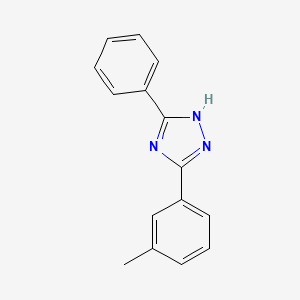![molecular formula C20H14N2O2 B12917701 3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one CAS No. 82457-10-1](/img/structure/B12917701.png)
3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves multiple steps. One common method includes the condensation reaction of benzimidazole chlorophosphide with benzo[de]isoquinolin-7-one . The reaction conditions typically involve the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications due to its unique properties. It is used in the field of organic electronics as an organic semiconductor material in optoelectronic devices . Additionally, its strong fluorescence characteristics make it useful for biological staining and cellular imaging . In the field of medicinal chemistry, it is being explored for its potential therapeutic applications .
Mecanismo De Acción
The mechanism of action of 3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. Its fluorescence properties allow it to bind to certain biomolecules, making it useful for imaging and diagnostic purposes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one can be compared with other similar compounds such as 7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one and its derivatives like 3-bromo-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one . These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its methoxymethyl group, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
82457-10-1 |
|---|---|
Fórmula molecular |
C20H14N2O2 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
17-(methoxymethyl)-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C20H14N2O2/c1-24-11-12-9-10-14-18-13(12)5-4-6-15(18)20(23)22-17-8-3-2-7-16(17)21-19(14)22/h2-10H,11H2,1H3 |
Clave InChI |
MCSXTEUHUXINFC-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C2C=CC=C3C2=C(C=C1)C4=NC5=CC=CC=C5N4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



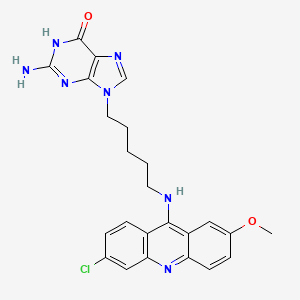
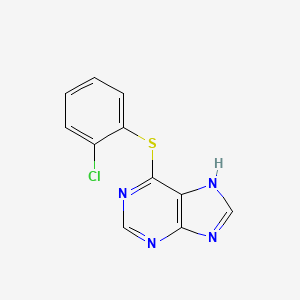
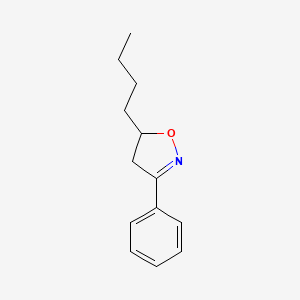
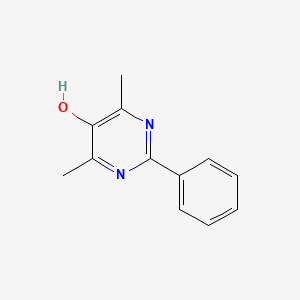
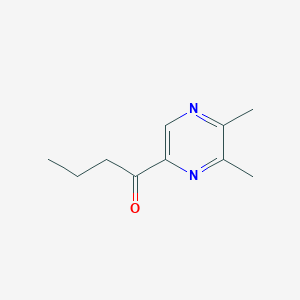
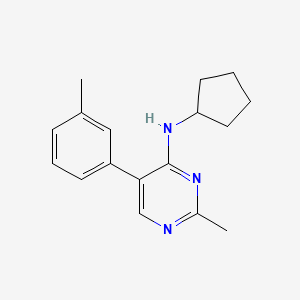
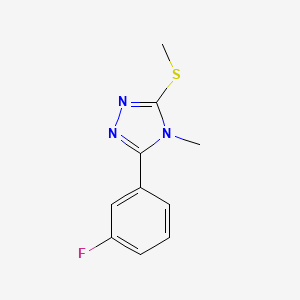
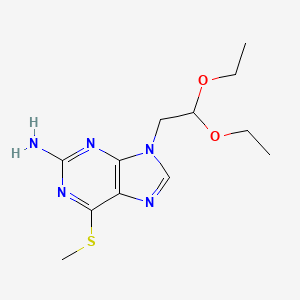

![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)

![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)
